

# An In-depth Technical Guide to Tert-butyl 3-(methylamino)azetidine-1-carboxylate

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## Compound of Interest

**Compound Name:** *Tert-butyl 3-(methylamino)azetidine-1-carboxylate*

**Cat. No.:** *B153223*

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Introduction: **Tert-butyl 3-(methylamino)azetidine-1-carboxylate** is a substituted azetidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational properties to molecules, making it a valuable scaffold in drug design. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen provides stability during synthetic transformations, while the secondary amine offers a reactive site for further functionalization. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

## Chemical Structure and Properties

The molecule consists of a central azetidine ring substituted at the 3-position with a methylamino group. The nitrogen atom of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group.

## Chemical Structure of Tert-butyl 3-(methylamino)azetidine-1-carboxylate

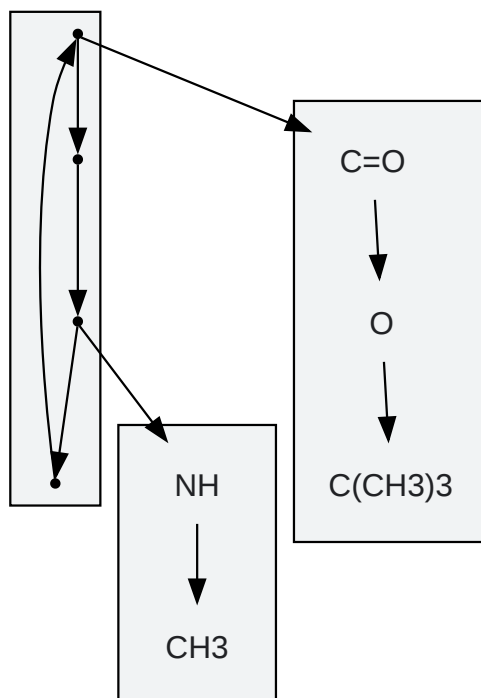
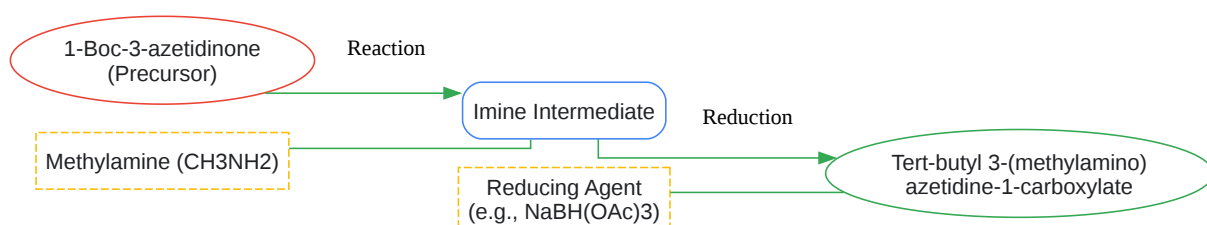
[Click to download full resolution via product page](#)**Figure 1:** Chemical Structure Diagram

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	454703-20-9	
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	186.25 g/mol	
Appearance	Solid	
Storage Class	6.1C - Combustible, acute toxic Cat. 3	
InChI Key	CHRBSEYIEDTNSC-UHFFFAOYSA-N	
SMILES String	N1(CC(C1)NC)C(=O)OC(C)(C)C	

## Synthesis and Workflow

The synthesis of **tert-butyl 3-(methylamino)azetidine-1-carboxylate** typically starts from a commercially available precursor, such as 1-Boc-3-azetidinone. A common and efficient method is reductive amination, which involves the reaction of the ketone with methylamine to form an intermediate imine, followed by reduction to the desired secondary amine.



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**Figure 2:** Proposed Synthesis Workflow

## Experimental Protocols

While a specific protocol for the title compound is not detailed in the provided search results, methodologies for the synthesis of key precursors and related structures are available. These protocols are foundational for chemists working with azetidine scaffolds.

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (V-5)[1] This protocol describes the oxidation of the corresponding alcohol to the ketone, a key starting material.

- Preparation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 200 mL).
- Addition of Reagents: Cool the solution to between  $-15^\circ\text{C}$  and  $5^\circ\text{C}$ . Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).
- Oxidation: Add a pre-mixed aqueous solution of potassium bicarbonate ( $\text{KHCO}_3$ , 104 g) and sodium hypochlorite ( $\text{NaClO}$ , 86 g of 12% solution) in water (389 mL).
- Reaction: Stir the mixture for 30 minutes, maintaining the temperature.
- Work-up: After the reaction is complete, proceed with standard aqueous work-up and extraction to isolate the product.

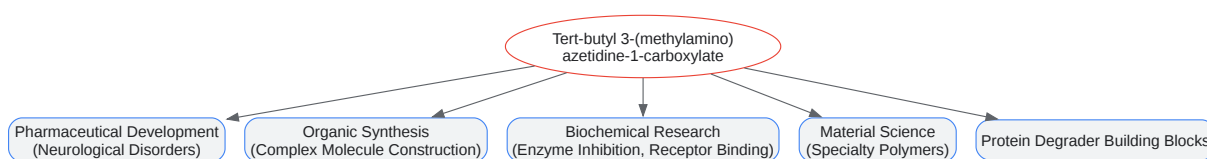
Protocol 2: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate[2] This procedure details a Swern oxidation to produce the aldehyde derivative.

- Activator Preparation: Add oxalyl chloride (4.28 mL, 49.8 mmol) to a solution of dimethylsulfoxide (DMSO, 0.71 mL, 9.96 mmol) in dichloromethane (DCM, 5 mL) at  $-78^\circ\text{C}$ . Stir for 15 minutes.
- Alcohol Addition: Add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) to the mixture.
- Base Addition: Immediately add triethylamine (2.1 mL, 14.75 mmol).
- Warming and Quenching: Allow the reaction to warm to room temperature, then dilute with DCM (30 mL).

- **Extraction and Purification:** Wash the reaction solution with water. Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

## Applications in Research and Development

**Tert-butyl 3-(methylamino)azetidine-1-carboxylate** is a versatile intermediate with significant utility in pharmaceutical and chemical research. Its unique structure is leveraged to create novel molecules with specific biological activities.



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**Figure 3:** Key Application Areas

- **Pharmaceutical Development:** The compound is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3] The azetidine scaffold can introduce favorable pharmacokinetic properties.
- **Organic Synthesis:** It serves as a versatile building block for constructing more complex molecules, valued by medicinal chemists for creating novel therapeutic agents.[3]
- **Biochemical Research:** It is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways.[3]
- **Protein Degradation Building Blocks:** This compound is classified as a building block for protein degraders, a modern therapeutic modality.[4]
- **Material Science and Agrochemicals:** Beyond pharmaceuticals, it has applications in developing new polymers and in the synthesis of agrochemicals.[3]

## Safety and Handling

Proper handling of **tert-butyl 3-(methylamino)azetidine-1-carboxylate** is essential in a laboratory setting. It is classified as acutely toxic if swallowed.

Table 2: GHS Safety Information

Identifier	Information	Reference
Pictogram	GHS06 (Skull and crossbones)	
Signal Word	Danger	
Hazard Statements	H301: Toxic if swallowed.	
Precautionary Stmts.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[5]

### Handling Recommendations:

- Avoid all personal contact, including inhalation.[5]
- Use in a well-ventilated area.[5]
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]
- Keep containers securely sealed when not in use.[5]
- Store in a dry, dark, and low-temperature environment.[6]

## Spectroscopic Data

While full spectra are not available in the search results, characterization of related azetidine compounds consistently relies on standard analytical techniques. For a compound like **tert-butyl 3-(methylamino)azetidine-1-carboxylate**, identity and purity would be confirmed using methods such as:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including signals for the azetidine ring protons, the methyl group, and the tert-butyl group.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.<sup>[7][8][9]</sup>
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): To identify functional groups, such as the C=O of the carbamate.<sup>[8]</sup>

Researchers purchasing this compound should expect a Certificate of Analysis (CoA) from the supplier, which would include data from these analytical methods to verify the structure and purity.

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